2-(Isobutyrylamino)benzoic acid
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Description
Synthesis Analysis
The synthesis of benzoic acid derivatives is not explicitly detailed for 2-(isobutyrylamino)benzoic acid in the provided papers. However, the synthesis of related compounds involves the use of acid chlorides and amides of benzoic acids, which suggests that similar methods could potentially be applied to synthesize 2-(isobutyrylamino)benzoic acid. For example, the reaction of 2-(2-pyridylcarbonyl)benzoic acid with thionyl chloride leads to an intramolecular acylation product .
Molecular Structure Analysis
The molecular structure of 2-(isobutyrylamino)benzoic acid can be inferred to some extent from the related compounds discussed in the papers. The structure would likely feature a benzoic acid core with an isobutyrylamino substituent. The papers mention the formation of cyclic structures and isomerism in the case of related benzoic acid derivatives, which could also be relevant for the structural analysis of 2-(isobutyrylamino)benzoic acid .
Chemical Reactions Analysis
The chemical reactions of benzoic acid derivatives are complex and can involve various pathways. For instance, the papers describe the living cationic polymerization of isobutyl vinyl ether by benzoic acid derivatives, which indicates that benzoic acid derivatives can act as initiators in polymerization reactions . Additionally, the formation of isoindolines from the reaction of acid chlorides and amides with ammonia and primary amines suggests that 2-(isobutyrylamino)benzoic acid could potentially undergo similar reactions .
Physical and Chemical Properties Analysis
While the physical and chemical properties of 2-(isobutyrylamino)benzoic acid are not directly reported in the papers, the properties of similar benzoic acid derivatives can provide some context. The papers indicate that the acidity of the benzoic acids affects the molecular weight distributions of the polymers formed during polymerization, which could imply that the physical properties of 2-(isobutyrylamino)benzoic acid may be influenced by its acidity and the nature of its substituents . The chemical properties, such as reactivity and stability, could also be inferred from the behavior of related compounds under various conditions .
Scientific Research Applications
Antiglycation and Oxidative Stress Reduction
Derivatives of anthranilic acid, including 2-anilino benzoic acid compounds, have shown notable potential in reducing protein glycation and oxidative stress in hepatocytes. This research emphasizes the role of these derivatives in managing metabolic disorders and mitigating the negative effects of advanced glycation end-products (AGEs) on cellular health (Jahan et al., 2018).
Antimicrobial and Antifungal Preservative
Benzoic acid and its derivatives, including 2-(Isobutyrylamino)benzoic acid, are commonly utilized as antibacterial and antifungal preservatives in various products. Their widespread presence in the environment and extensive use in the food, cosmetic, hygiene, and pharmaceutical industries underscore their significance in daily life and industrial applications (del Olmo, Calzada, & Nuñez, 2017).
Analgesic and Antiplatelet Activities
Studies on derivatives like 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid have indicated promising results in terms of analgesic and antiplatelet activities. These derivatives may offer a beneficial alternative to traditional medications like acetylsalicylic acid, potentially offering better efficacy and reduced toxicity (Caroline et al., 2019).
Drug-Likeness Properties and Bioactivity Prediction
In silico predictions and studies on 2-cyano-3-phenylacrylamide structures, including benzoic acid moieties, have shown their potential in obeying Lipinski’s rule and acting as nuclear receptor ligands. This suggests a promising avenue for the development of new therapeutic agents (Madhavi & Lakshmi Bhavani, 2021).
Antiviral Properties
Derivatives of benzoic acid have demonstrated antiviral properties against various strains, including influenza A viruses. This includes the inhibition of viral RNA polymerase activity and suppression of viral biosynthesis, indicating the potential use of these compounds in antiviral therapies (Yu et al., 2016).
Neuroprotective Effects
Certain derivatives, like 2-(quinoline-8-carboxamido)benzoic acid, have been identified as potential therapeutic candidates for neurodegenerative diseases such as Parkinson's disease. These compounds have shown abilities to mitigate neurotoxicity and improve behavioral defects in model organisms, highlighting their potential in neuroprotective strategies (Lee et al., 2022).
properties
IUPAC Name |
2-(2-methylpropanoylamino)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c1-7(2)10(13)12-9-6-4-3-5-8(9)11(14)15/h3-7H,1-2H3,(H,12,13)(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDNWGZNJNJKROK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC=CC=C1C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60358195 |
Source
|
Record name | 2-(isobutyrylamino)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60358195 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Isobutyrylamino)benzoic acid | |
CAS RN |
17840-96-9 |
Source
|
Record name | 2-(isobutyrylamino)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60358195 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 17840-96-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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